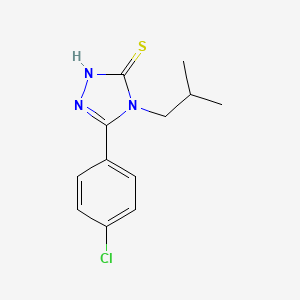

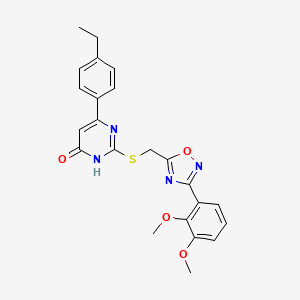

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (5-CPIT) is an organosulfur compound with potential applications in a wide range of scientific research areas. It is a member of the triazole family of compounds, which are characterized by the presence of a nitrogen-containing ring in the structure. 5-CPIT is synthesized through a reaction of 4-chlorophenyl isocyanate with thiourea, and this compound has been used as a starting material in a variety of chemical reactions. 5-CPIT has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that derivatives of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazoles synthesized from reactions involving this compound have been found to possess moderate to good antimicrobial activity. These compounds were prepared through a series of reactions starting from carbon-di-sulphide and hydrazine hydrate, eventually being tested against various bacterial and fungal strains (Martin, 2020).

Corrosion Inhibition

Another significant area of research involving this compound is its use as a corrosion inhibitor. Studies have demonstrated the efficiency of triazole derivatives in protecting metals against corrosion in acidic media. One derivative, in particular, showed high inhibition efficiency for mild steel corrosion in hydrochloric acid, suggesting that these compounds can significantly reduce metal degradation (Lagrenée et al., 2002).

Lipase and α-Glucosidase Inhibition

In the field of enzymatic inhibition, derivatives of this compound have shown promising activity. A study involving the synthesis of novel heterocyclic compounds derived from this chemical demonstrated significant inhibitory effects on lipase and α-glucosidase enzymes. This suggests potential applications in treating conditions related to these enzymes, such as obesity and diabetes (Bekircan et al., 2015).

Quantum Chemical Approach to Corrosion Inhibition

Research employing quantum chemical calculations has provided insights into the molecular structures of triazole derivatives, including those related to this compound, and their correlation with corrosion inhibition efficiencies. These studies help in understanding the inhibition mechanisms at the molecular level, suggesting that specific structural features contribute to their high efficacy in preventing zinc corrosion (Gece & Bilgiç, 2012).

Antifungal and Antibacterial Activities

Further studies on the chemical derivatives of this compound have shown their potential in combating microbial growth. Compounds synthesized from this chemical backbone exhibited significant inhibition against a range of bacterial and fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Purohit et al., 2011).

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQJZZMSMMMAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2668618.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)

![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668626.png)

![3-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668629.png)

![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)

![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)